Copper fluoroborate

Electroplating High-Speed Deposition Process Engineering

Conventional copper sulfate baths suffer from anode polarization and burning at current densities above 100 A/ft², limiting PCB and electroforming throughput. Copper fluoroborate (Cu(BF₄)₂) solves this with exceptional conductivity and near-100% cathode efficiency. - Operates at 125-400 A/ft² with >60 g/L Cu²⁺ concentration - Enables rapid through-hole filling & thick, stress-free electroformed deposits - Supplied as stable aqueous solution or hydrate for direct bath make-up

Molecular Formula B2CuF8
Molecular Weight 237.16 g/mol
CAS No. 14735-84-3
Cat. No. B3419579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper fluoroborate
CAS14735-84-3
Molecular FormulaB2CuF8
Molecular Weight237.16 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cu+2]
InChIInChI=1S/2BF4.Cu/c2*2-1(3,4)5;/q2*-1;+2
InChIKeyHMUNZEYTSRPVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2.5 kg / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Fluoroborate: High-Speed Deposition Electrolyte


Copper fluoroborate (Cu(BF₄)₂, CAS 14735-84-3) is a copper(II) salt of tetrafluoroboric acid, commercially available as a highly water-soluble hydrate or concentrated aqueous solution . Primarily employed as the core electrolyte in high-speed acid copper electroplating baths, it serves as a critical material for industries requiring rapid metal deposition, such as printed circuit board (PCB) manufacturing and electroforming [1][2].

1
Workflow High-speed acid copper electroplating electrolyte
2
Selection Supports high current density deposition processes
3
Use Context PCB through-hole plating, electroforming, EMI shielding

Why Copper Sulfate Cannot Substitute for Copper Fluoroborate


Copper fluoroborate plating baths enable operational parameters—specifically cathodic current density and metal ion concentration—that are unattainable with conventional acid copper sulfate electrolytes . Unlike copper sulfate systems, fluoroborate-based electrolytes exhibit significantly higher solution conductivity, permitting substantially elevated current densities without exceeding practical voltage limits or causing anode polarization [1]. Attempting to operate a copper sulfate bath at current densities required for high-speed PCB or electroforming applications often results in poor deposit quality, burning, or inefficient plating, making direct substitution infeasible for many high-throughput manufacturing processes [2].

!
Current density demands of high-speed plating may exceed sulfate bath capability, potentially leading to burning or poor deposit quality.
!
Lower solution conductivity in sulfate electrolytes may require impractically high voltages and cause excessive heating.
!
Limited copper ion solubility in sulfate baths can result in metal depletion at the cathode during rapid deposition.

Copper Fluoroborate Performance Evidence


Maximum Cathodic Current Density

Copper fluoroborate electrolytes support operational cathodic current densities up to 400 A/ft² (approximately 40 A/dm²) [1]. This represents a 5- to 20-fold increase over typical acid copper sulfate baths, which are generally limited to 20–50 A/ft² (2–5 A/dm²) under standard operating conditions [2]. The elevated current density directly translates to proportionally faster copper deposition rates, enabling shorter plating cycle times and higher production throughput.

Cathodic Current Density
Head-to-head
5× to 20× higher
vs. acid copper sulfate bath
Supports high-speed plating throughput.
Fluoroborate bath: 224–300 g/L Cu(BF₄)₂, pH 0.2–1.5, 20–50°C.
Electroplating High-Speed Deposition Process Engineering

Cathode Current Efficiency

Copper fluoroborate plating baths demonstrate a cathode current efficiency of 99–100% [1]. In contrast, acid copper sulfate baths under similar high-current-density conditions often exhibit significantly lower cathode efficiencies due to increased hydrogen evolution side reactions [2]. This near-perfect efficiency ensures that nearly all applied electrical current contributes directly to copper deposition, minimizing energy waste and hydrogen embrittlement risks.

Cathode Efficiency
Head-to-head
99–100%
Reported current efficiency
Reduces energy waste and hydrogen-related defects.
At 125–400 A/ft²; sulfate baths often show lower efficiency.
Electrochemistry Current Efficiency Process Optimization

Bath Conductivity

A copper fluoroborate bath formulated with 224 g/L Cu(BF₄)₂ and 25 g/L HBF₄ exhibits higher specific conductivity compared to a conventional acid copper sulfate bath containing 200–250 g/L CuSO₄·5H₂O and 50–75 g/L H₂SO₄ [1]. This enhanced conductivity allows for lower tank voltages (4–14 V) even when operating at elevated current densities, reducing overall power consumption and mitigating heating effects [2].

Bath Conductivity
Cross-study comparable
Higher conductivity
Operational voltage 4–14 V at high current density
Lowers ohmic heating and power costs.
Qualitative observation; sulfate baths 6–18 V at lower current density.
Electrolyte Conductivity Power Efficiency Electroplating

Copper Ion Concentration

Fluoroborate electrolytes can sustain dissolved copper ion concentrations exceeding 60 g/L as metal [1]. This is more than double the typical copper metal concentration achievable in acid sulfate baths, which are generally limited to approximately 25–30 g/L Cu²⁺ under operational conditions [2]. The higher metal ion reservoir directly supports the high current densities and deposition rates characteristic of fluoroborate systems.

Copper Ion Concentration
Head-to-head
>60 g/L Cu²⁺
≥2× sulfate bath capacity
Prevents depletion at cathode during high-speed plating.
Sulfate baths typically 25–30 g/L Cu²⁺.
Bath Chemistry Deposition Rate Electrolyte Formulation

Throwing Power

The throwing power (microdistribution capability) of copper fluoroborate baths is reported to be lower than that of pyrophosphate and cyanide systems, but comparable to or slightly lower than acid sulfate baths [1]. In a comparative study, the throwing power ranking (from highest to lowest) was: pyrophosphate > cyanide > sulfate > fluoroborate, with fluoroborate achieving a value of approximately 21% under optimized conditions (0.5 mol dm⁻³ Cu(BF₄)₂, 1.5 mol dm⁻³ HBF₄, 2 A dm⁻², 20°C) [2]. In contrast, sulfate baths achieved 80% throwing power under their respective optimized conditions [2].

Throwing Power
Head-to-head
21% P (optimized)
vs. sulfate 80% P, pyrophosphate highest
Lower microdistribution capability; fit for geometries where speed is primary.
Specific conditions: 0.5 M Cu(BF₄)₂, 1.5 M HBF₄, 2 A/dm², 20°C.
Throwing Power Plating Uniformity Electroforming

Copper Fluoroborate Application Scenarios


High-Speed PCB Through-Hole Plating

Copper fluoroborate baths are specifically suited for high-speed acid copper plating of PCB through-holes where rapid deposition is critical to manufacturing throughput [1]. The electrolyte's ability to operate at 125–400 A/ft² with near-100% cathode efficiency [2] enables complete via filling and trace plating in significantly reduced cycle times compared to conventional sulfate baths, directly addressing the productivity demands of modern electronics fabrication.

Thick Copper Electroforming

The high metal ion concentration (>60 g/L Cu²⁺) [1] and exceptional current efficiency of copper fluoroborate baths make them the preferred electrolyte for electroforming applications requiring thick, stress-free copper deposits. These include the production of heat sinks, waveguide components, and injection molds where deposition rates achievable with sulfate systems would be economically prohibitive [2].

Plating on Plastic for EMI Shielding

In applications requiring rapid electroless initiation followed by high-speed electrolytic buildup, such as EMI/RFI shielding on plastic enclosures, copper fluoroborate's high conductivity and tolerance for elevated current densities [1] permit shorter plating times and higher line speeds than acid sulfate alternatives, while maintaining acceptable deposit uniformity for shielding effectiveness requirements [2].

Application
Selection Property
Validation Focus
High-speed PCB through-hole plating
High current density capability
Through-hole plating uniformity at speed
Thick copper electroforming
High metal ion concentration
Deposit stress and thickness control
Plating on plastic for EMI shielding
High conductivity & current density tolerance
Shielding effectiveness and deposit uniformity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Copper fluoroborate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.